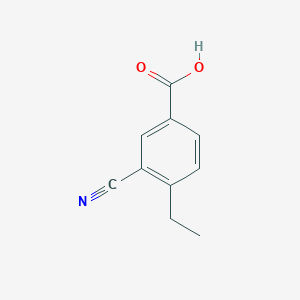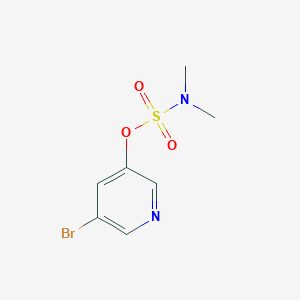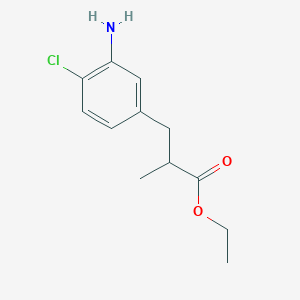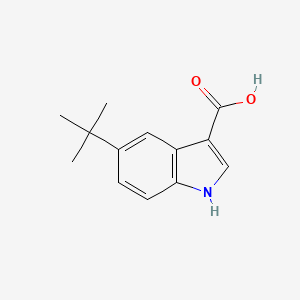![molecular formula C13H16N2O3 B1442462 4-[(3-Terc-butil-1,2,4-oxadiazol-5-il)metoxi]fenol CAS No. 1333575-76-0](/img/structure/B1442462.png)
4-[(3-Terc-butil-1,2,4-oxadiazol-5-il)metoxi]fenol
Descripción general
Descripción
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring structure. This compound is characterized by the presence of a tert-butyl group attached to the oxadiazole ring and a phenol group linked via a methoxy bridge. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It has been investigated for its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases and as a precursor for drug development.
Industry: The compound is used in the production of materials with specific properties, such as flame retardants and UV stabilizers.
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-oxadiazole core have been found to interact with various targets such as the dopamine transporter dat and the μ opioid receptor .
Mode of Action
Similar compounds have been shown to act as selective inhibitors of certain targets, suggesting that 4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol may interact with its targets in a similar manner .
Biochemical Pathways
Related compounds have been found to exhibit in vitro cytotoxic activity against various cell lines, suggesting that 4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol may have similar effects .
Result of Action
Related compounds have been found to exhibit in vitro cytotoxic activity against various cell lines .
Análisis Bioquímico
Biochemical Properties
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as tyrosine kinases and DNA topoisomerases, which are crucial in cell signaling and DNA replication processes . Additionally, 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can bind to specific proteins, altering their conformation and activity, thereby influencing various biochemical pathways.
Cellular Effects
The effects of 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol on different cell types and cellular processes are profound. The compound has been observed to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival . Furthermore, 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol exerts its effects through several mechanisms. The compound can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to the accumulation of substrates or depletion of products, disrupting normal cellular functions. Additionally, 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can activate or repress gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and anti-tumor activities . At higher doses, 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing overall cellular metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide or a nitrile, with a carboxylic acid or its derivatives under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced using tert-butyl alcohol in the presence of a strong acid catalyst.
Attachment of the phenol group: The phenol group is introduced via a methoxy bridge, which can be formed through the reaction of the oxadiazole intermediate with a phenol derivative in the presence of a suitable coupling agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the oxadiazole ring or the phenol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or halides, and electrophiles such as alkyl halides or acyl chlorides, are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenolic derivatives.
Reduction: Amines, hydrazines, and other reduced derivatives.
Substitution: Substituted oxadiazoles, phenols, and other derivatives.
Comparación Con Compuestos Similares
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is compared with other similar compounds to highlight its uniqueness:
N-tert-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: This compound differs in the presence of a thiophene ring instead of a phenol group, leading to different biological activities and applications.
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid:
Propiedades
IUPAC Name |
4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)12-14-11(18-15-12)8-17-10-6-4-9(16)5-7-10/h4-7,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFWILXGZKLVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


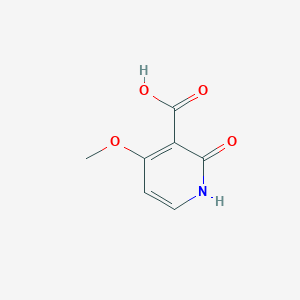

![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)

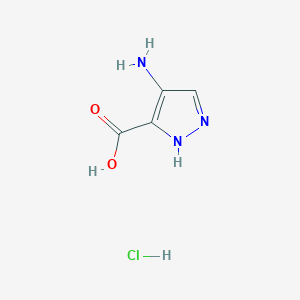
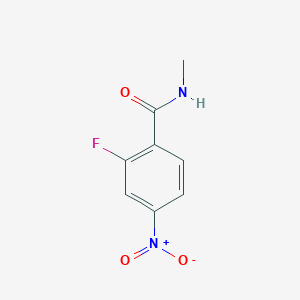
![4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one](/img/structure/B1442386.png)
![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)
![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)
